molecular formula C12H15N3O4 B1411759 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid CAS No. 2111897-52-8

4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid

Cat. No. B1411759
CAS RN: 2111897-52-8
M. Wt: 265.26 g/mol
InChI Key: BQCUEXGXEDBBRJ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid” is an organic compound. Unfortunately, there’s limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves various organic reactions. For instance, the synthesis of 1-(四氢-2H-吡喃-4-基)乙酮 involves the reaction of N-甲氧基-N-甲基四氢-2H-吡喃-4-甲酰胺 with 甲基溴化镁 in a dry reaction flask .

Scientific Research Applications

Synthesis Techniques

The synthesis of compounds related to 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid has been explored in various studies. For instance, Agekyan and Mkryan (2015) demonstrated the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds as intermediates, showcasing methods that could potentially apply to the synthesis of similar structures Agekyan & Mkryan, 2015. Schmidt et al. (2006) explored the conversion of 5-hydroxy-3-oxopent-4-enoic acid esters into various heterocycles, highlighting a pathway that might be relevant for synthesizing compounds structurally related to 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid Schmidt et al., 2006.

Potential Biological Activities

The investigation into polysubstituted pyrazoles, including derivatives related to 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid, has shown antimicrobial and anti-inflammatory activities. Farghaly et al. (2001) synthesized some derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and found in vitro antibacterial activity and in vivo antiinflammatory potency Farghaly et al., 2001. Ghorab et al. (2014) synthesized pyrazolone derivatives that showed significant anticancer activity against human tumor breast cancer cell lines, suggesting potential therapeutic applications Ghorab et al., 2014.

Chemopreventive Effects

Oliveira et al. (2018) disclosed the synthesis of a compound structurally related to 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid and evaluated its chemopreventive effects, demonstrating potential in preventing clastogenic and/or aneugenic damage, increasing splenic phagocytosis, and inducing cell death Oliveira et al., 2018.

Luminescent Molecular Crystals

Zhestkij et al. (2021) synthesized molecular crystals based on a structurally similar compound, showcasing highly stable photoluminescence, which indicates potential applications in materials science, especially in the development of luminescent materials Zhestkij et al., 2021.

properties

IUPAC Name

(E)-4-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-11(1-2-12(17)18)14-9-7-13-15(8-9)10-3-5-19-6-4-10/h1-2,7-8,10H,3-6H2,(H,14,16)(H,17,18)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCUEXGXEDBBRJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid
Reactant of Route 3
Reactant of Route 3
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid
Reactant of Route 4
Reactant of Route 4
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid
Reactant of Route 5
Reactant of Route 5
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.